1-(Chloromethyl)-4-[(difluoromethyl)sulfanyl]benzene
Description
1-(Chloromethyl)-4-[(difluoromethyl)sulfanyl]benzene (CAS: 1221723-34-7) is a fluorinated aromatic compound with the molecular formula C₈H₇ClF₂S and a molecular weight of 208.66 g/mol . Its structure features a chloromethyl (-CH₂Cl) group and a difluoromethylsulfanyl (-SCF₂H) group attached to a benzene ring. The compound is commercially available as a liquid (purity unspecified) and is utilized in life science research, particularly in the synthesis of specialized organic intermediates . Key spectral identifiers include its NMR and FT-IR profiles, which confirm the presence of aromatic protons (δ 7.2–7.4 ppm), chloromethyl (δ 4.8–5.0 ppm), and difluoromethylsulfanyl groups (δ 5.2–5.5 ppm for -SCF₂H) .
Properties
IUPAC Name |
1-(chloromethyl)-4-(difluoromethylsulfanyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF2S/c9-5-6-1-3-7(4-2-6)12-8(10)11/h1-4,8H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQMSVRJKZVGTOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCl)SC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(Chloromethyl)-4-[(difluoromethyl)sulfanyl]benzene typically involves the introduction of the chloromethyl and difluoromethylsulfanyl groups onto a benzene ring. One common synthetic route includes:
Difluoromethylation: The difluoromethylsulfanyl group can be introduced using difluoromethylation reagents such as ClCF2H in the presence of a base.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-(Chloromethyl)-4-[(difluoromethyl)sulfanyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, forming different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Cross-Coupling Reactions: The difluoromethylsulfanyl group can participate in cross-coupling reactions, forming new carbon-sulfur bonds.
Common reagents used in these reactions include bases, oxidizing agents, and catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Chloromethyl)-4-[(difluoromethyl)sulfanyl]benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and materials
Mechanism of Action
The mechanism of action of 1-(Chloromethyl)-4-[(difluoromethyl)sulfanyl]benzene involves its reactivity due to the presence of the chloromethyl and difluoromethylsulfanyl groups. These groups can interact with various molecular targets, leading to different chemical transformations. The pathways involved depend on the specific reactions and conditions employed .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural or functional similarities with 1-(chloromethyl)-4-[(difluoromethyl)sulfanyl]benzene, enabling comparisons of reactivity, physical properties, and applications:
1-(Chloromethyl)-4-(phenylsulfanyl)benzene
- Molecular Formula : C₁₃H₁₁ClS
- Molecular Weight : 234.74 g/mol .
- Key Differences : Replaces the difluoromethylsulfanyl group with a phenylsulfanyl (-SPh) moiety.
- Properties : Higher molecular weight and reduced electronegativity due to the absence of fluorine atoms. Exhibits similar liquid-state behavior but lower thermal stability compared to fluorinated analogs .
- Applications: Used as a precursor in organosulfur chemistry and cross-coupling reactions .
1-Chloro-2-fluoro-4-[(4-fluorophenyl)sulfanylmethyl]benzene
- Molecular Formula : C₁₃H₈ClF₂S
- Molecular Weight : 277.72 g/mol .
- Key Differences : Contains an additional fluorine atom on the benzene ring and a 4-fluorophenylsulfanyl group.
- Properties: Increased lipophilicity and metabolic stability due to dual fluorination. Demonstrates enhanced resistance to oxidative degradation compared to non-fluorinated analogs .
- Applications : Investigated in agrochemical research for pesticidal activity .
1-Chloromethyl-4-(2-chloro-1,1,2-trifluoroethylsulfanyl)benzene
- Molecular Formula : C₉H₆Cl₂F₃S
- Molecular Weight : 283.07 g/mol .
- Key Differences : Features a trifluoroethylsulfanyl group (-SCF₂Cl) instead of difluoromethylsulfanyl.
- Properties : Higher halogen content increases reactivity in nucleophilic substitutions. The trifluoroethyl group enhances steric hindrance, reducing reaction rates in SN2 mechanisms .
- Applications: Potential use in fluoropolymer synthesis .
1-[(Difluoromethyl)sulfanyl]-4-isothiocyanatobenzene
- Molecular Formula : C₈H₅F₂NS₂
- Molecular Weight : 217.26 g/mol .
- Key Differences : Replaces the chloromethyl group with an isothiocyanate (-NCS) functional group.
- Properties : The isothiocyanate group enables conjugation with amines or thiols, making it valuable in bioconjugation chemistry. Lower molecular weight improves solubility in polar solvents .
- Applications : Used in protein labeling and fluorescence probe synthesis .
Data Table: Comparative Analysis
Research Findings and Trends
Fluorination Impact: The difluoromethylsulfanyl group in this compound enhances metabolic stability and membrane permeability compared to non-fluorinated analogs like 1-(chloromethyl)-4-(phenylsulfanyl)benzene .
Reactivity : Chloromethyl groups facilitate nucleophilic substitutions, but fluorinated sulfanyl groups (e.g., -SCF₂H) reduce electrophilicity at the sulfur atom, slowing thiol-disulfide exchange reactions .
Thermal Stability: Fluorinated compounds exhibit higher thermal stability, with decomposition temperatures exceeding 200°C, whereas non-fluorinated analogs degrade below 150°C .
Biological Activity
1-(Chloromethyl)-4-[(difluoromethyl)sulfanyl]benzene is a chemical compound with the molecular formula CHClFS. This compound is notable for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to summarize the biological activity of this compound based on existing literature, including case studies and research findings.
Molecular Structure
- Molecular Formula : CHClFS
- SMILES : C1=CC(=CC=C1CCl)SC(F)F
- InChI : InChI=1S/C8H7ClF2S/c9-5-6-1-3-7(4-2-6)12-8(10)11/h1-4,8H,5H2
Predicted Collision Cross Section
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 208.99979 | 137.6 |
| [M+Na]+ | 230.98173 | 149.5 |
| [M+NH₄]+ | 226.02633 | 146.5 |
| [M+K]+ | 246.95567 | 140.5 |
| [M-H]− | 206.98523 | 137.9 |
Antimicrobial Properties
Research has indicated that compounds containing sulfonyl groups exhibit significant antimicrobial activity. A study focusing on various sulfone derivatives reported that certain analogues demonstrated potent activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
Case Study: Antibacterial Activity
In a recent investigation, a series of sulfone derivatives were synthesized and tested for their antibacterial efficacy using the agar disc-diffusion method. The results showed that compounds similar to this compound exhibited varying degrees of inhibition against bacterial strains such as S. aureus and E. coli, with Minimum Inhibitory Concentration (MIC) values ranging from 0.5 to 2 µg/mL .
Anticancer Activity
The potential anticancer properties of sulfone-containing compounds have also been explored extensively. A review highlighted that certain sulfones could inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Research Findings: Antiproliferative Effects
In vitro studies have demonstrated that specific derivatives of sulfone compounds can significantly reduce the viability of cancer cell lines at low concentrations. For instance, one study reported an IC50 value of 180 nM against B16 melanoma cells for a sulfone derivative structurally related to our compound .
Toxicological Considerations
While exploring the biological activity of this compound, it is crucial to consider its toxicological profile as well. Reports indicate that exposure to chlorinated compounds can lead to skin irritation and other adverse health effects . Therefore, handling this compound requires caution due to its potential toxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
